rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Description
rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a hydroxymethyl substituent and a tert-butyl ester group. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and synthetic intermediates. The tert-butyl group enhances steric bulk and stability, often serving as a protective group for carboxylic acids in multi-step syntheses.
Properties
CAS No. |
85428-59-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(11)7-4-6(7)5-10/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
SXDALRPHNJJFEI-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrogen Ylide-Mediated Cyclopropanation
The cyclopropane core can be constructed via nitrogen ylide-mediated reactions. A 2023 study demonstrated the synthesis of pyrimidinyl cyclopropane carboxylic acid derivatives using t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) to generate N-ylides . For rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, analogous conditions may be applied:
-
Reaction Setup :
-
Substrate: 2-vinylpyrimidine derivatives or analogous vinyl heterocycles.
-
Ylide Precursor: t-Butyl bromoacetate (1.5 eq) with DABCO (1.2 eq) in anhydrous acetonitrile.
-
Base: Cesium carbonate (1.5 eq) for deprotonation.
-
Temperature: 80°C for 20 hours.
-
-
Outcome :
-
Optimization Challenges :
Hydrogenation of Cyclopropanecarboxylic Acid Esters
A patented method for synthesizing hydroxymethyl-cyclopropane derivatives involves hydrogenating cyclopropanecarboxylic acid esters under high-pressure conditions . Adapting this for the target compound:
-
Catalytic System :
-
Substrate Scope :
-
Performance Metrics :
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group is a common protecting strategy. Hydrolysis to the carboxylic acid followed by reduction introduces the hydroxymethyl moiety:
-
Ester Deprotection :
-
Reduction to Hydroxymethyl :
-
Challenges :
Resolution of Racemates via Diastereomeric Salt Formation
Chiral resolution of racemic mixtures is critical for enantiopure products. A 2023 approach used (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine salts for recrystallization :
-
Procedure :
-
Limitations :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
Oxidation: Conversion to a carboxylic acid derivative.
Reduction: Conversion to an alcohol derivative.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Bioactive Compounds :
- The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its cyclopropane structure is particularly useful in the development of pharmaceuticals targeting specific biological pathways. For instance, it has been utilized in the synthesis of chiral intermediates for drug development, enhancing the efficacy and selectivity of therapeutic agents .
- Antiviral Activity :
Synthetic Methodologies
-
Asymmetric Synthesis :
- The compound is often employed in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals. Various methodologies have been developed to utilize this compound effectively in asymmetric reactions .
- Organocatalysis :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate would depend on its specific application. In drug development, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylates
Structural Analogues and Functional Group Variations
Key structural analogs include:
Key Observations :
- The tert-butyl ester in the target compound increases molecular weight and hydrophobicity compared to ethyl or methyl esters.
- Substituents like hydroxymethyl (polar) vs. aryl groups (lipophilic) significantly alter solubility and reactivity.
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
*Calculated value.
Key Observations :
- Bulky tert-butyl esters lack direct boiling point data but are expected to have higher boiling points than methyl/ethyl analogs due to increased molecular weight.
- Hydroxymethyl groups exhibit broad NMR signals (~3.5–4.0 ppm), distinct from aryl or carbonyl substituents.
Biological Activity
Rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound notable for its unique cyclopropane structure, which contributes to its potential biological activity. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
- Molecular Formula : C₉H₁₆O₃
- Molar Mass : 172.22 g/mol
- Structure : The compound features a tert-butyl ester functional group and a hydroxymethyl substituent on the cyclopropane ring, which may influence its reactivity and interactions with biological targets.
Biological Activity
The biological activity of this compound is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit:
- Antimicrobial Properties : Potential to inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Possible modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
The structural features of this compound may facilitate interactions with various biological targets:
- Binding Affinity : The cyclopropane ring structure can influence how the compound binds to enzymes and receptors.
- Hydrogen Bonding : The hydroxymethyl group is likely to enhance hydrogen bonding interactions with target proteins, potentially increasing efficacy.
Synthesis
The synthesis of this compound typically involves several key steps. Optimization of synthetic routes is crucial for achieving high yields and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed in industrial settings.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-(aminomethyl)cyclopropane-1-carboxylate | C₉H₁₅NO₂ | Contains an aminomethyl group |
| Trans-tert-butyl 2-(hydroxymethyl)cyclopropanecarboxylate | C₉H₁₆O₃ | Different stereochemistry |
| Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | C₉H₁₇NO₃ | Incorporates a carbamate moiety |
The specific stereochemistry and combination of functional groups in this compound differentiate it from these similar compounds, highlighting its potential in synthetic and medicinal chemistry.
Q & A
Q. What are the common synthetic routes for rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate?
The synthesis typically involves cyclopropanation of diazo compounds with olefins under transition metal catalysis (e.g., rhodium or copper). A tert-butyl ester group is introduced as a protecting moiety to enhance stability during synthesis. Key steps include:
- Diazo precursor preparation : Generated from α-diazo-β-keto esters or related intermediates.
- Cyclopropanation : Conducted at low temperatures (-10°C to 25°C) in inert atmospheres to minimize side reactions .
- Hydroxymethyl group retention : Achieved via selective reduction or protection-deprotection strategies .
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rhodium-catalyzed | Rh₂(OAc)₄ | 0°C | Dichloromethane | 65–75 | |
| Copper-mediated | Cu(OTf)₂ | 25°C | Toluene | 50–60 |
Q. How is the stereochemistry of the compound characterized?
Stereochemical confirmation relies on:
- NMR spectroscopy : Analysis of coupling constants (e.g., ) to determine dihedral angles in the cyclopropane ring .
- X-ray crystallography : Definitive assignment of (1R,2R) configuration via crystal structure resolution .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) .
Q. What are the typical applications of this compound in academic research?
- Medicinal chemistry : Serves as a rigid scaffold for probing enzyme active sites (e.g., cyclopropane mimics in protease inhibitors) .
- Biochemical assays : Used to study stereospecific interactions with receptors (e.g., G-protein-coupled receptors) via fluorescence polarization .
- Synthetic methodology : Tests strain-driven reactivity in ring-opening or functionalization reactions .
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity during cyclopropanation?
- Catalyst choice : Rhodium catalysts favor trans-selectivity due to steric effects, while copper promotes cis-products via electronic tuning .
- Solvent polarity : Polar solvents (e.g., DCM) stabilize transition states, enhancing enantiomeric excess (e.g., 80% ee with Rh₂(OAc)₄) .
- Additives : Chiral ligands (e.g., bisoxazolines) improve stereocontrol but require rigorous optimization to avoid racemization .
Data Contradiction Note : Discrepancies in reported yields (50–75%) arise from variations in catalyst purity, diazo precursor stability, and workup protocols .
Q. What computational methods predict the compound’s biological interactions?
- Molecular docking : Simulates binding poses in enzyme pockets (e.g., HIV-1 protease) using software like AutoDock Vina .
- Quantum mechanics/molecular mechanics (QM/MM) : Models cyclopropane ring strain effects on transition state energetics .
- Machine learning : Predicts pharmacokinetic properties (e.g., logP, solubility) from structural descriptors .
Q. Table 2: Predicted vs. Experimental Binding Affinities
| Target | Predicted Kd (nM) | Experimental Kd (nM) | Deviation (%) |
|---|---|---|---|
| HIV-1 protease | 15.2 | 18.7 | 19 |
| Dopamine D2 receptor | 320 | 290 | 9 |
Q. How can researchers resolve discrepancies in reported biological activity data?
- Assay standardization : Control variables like buffer pH, temperature, and protein concentration .
- Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Orthogonal assays : Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What role does the hydroxymethyl group play in modulating reactivity?
- Hydrogen bonding : The -CH₂OH group participates in key interactions with enzymatic residues (e.g., serine hydrolases) .
- Steric effects : Enhances steric hindrance, directing regioselective ring-opening reactions (e.g., nucleophilic attack at C1 vs. C2) .
- Solubility : Improves aqueous solubility compared to non-hydroxylated analogs, aiding in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
